Sivelestat sodium
CAS No.: 150374-95-1
Cat. No.: VC0003126
Molecular Formula: C20H22N2NaO7S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 150374-95-1 |
---|---|
Molecular Formula | C20H22N2NaO7S |
Molecular Weight | 457.5 g/mol |
IUPAC Name | sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |
Standard InChI | InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24); |
Standard InChI Key | YIPPOMHPJSWADI-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+] |
Canonical SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na] |
Chemical and Pharmacological Profile of Sivelestat Sodium
Structural Characteristics and Synthesis
Sivelestat sodium (molecular weight: 528.5 g/mol) is a synthetic small molecule belonging to the N-acylglycine class . Its structure features a benzoyl-glycine backbone modified with a sulfonamide group and a pivaloyloxy phenyl moiety, enabling selective binding to neutrophil elastase . The sodium salt formulation enhances solubility, making it suitable for intravenous administration in clinical settings .
Mechanism of Action
Sivelestat sodium exerts its therapeutic effects by competitively inhibiting neutrophil elastase, a serine protease released by activated neutrophils during systemic inflammation . By binding to NE’s active site (IC50 = 44 nM), it prevents the degradation of extracellular matrix proteins and mitigates lung tissue damage . Additionally, sivelestat sodium suppresses NF-κB activation, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α and IL-8 . Preclinical studies in rat models demonstrate its ability to attenuate ischemia-induced spinal cord injury and acute lung injury by modulating the PI3K/AKT/mTOR pathway .
Clinical Applications in Acute Respiratory Distress Syndrome
Sepsis-Induced ARDS
A 2023 double-blind, randomized controlled trial (N = 238) evaluated sivelestat sodium’s efficacy in preventing ARDS among sepsis patients . Participants receiving sivelestat exhibited a 15% reduction in ARDS incidence within seven days compared to placebo (p < 0.05) . The study employed an adaptive design with interim analysis at 50% enrollment to ensure statistical robustness .
Table 1: Key Outcomes from Sepsis-Induced ARDS Trials
Outcome Metric | Sivelestat Group | Placebo Group | p-value |
---|---|---|---|
ARDS Incidence (7 days) | 22% | 37% | 0.03 |
Median ICU Stay (days) | 9.5 | 12.2 | 0.01 |
28-Day Mortality | 18% | 25% | 0.12 |
Data sourced from |
COVID-19-Related ARDS
In a 2024 cohort study (N = 110), sivelestat sodium reduced inflammatory markers in COVID-19 patients with ARDS . After seven days of treatment, C-reactive protein (CRP) levels decreased by 7.6 mg/L (vs. 6.1 mg/L in controls), while the oxygenation index (PaO2/FiO2) improved in 57.8% of sivelestat recipients versus 38.5% in controls (p < 0.05) .
Modulation of Inflammatory Pathways
PI3K/AKT/mTOR Signaling
Sivelestat sodium’s inhibition of the PI3K/AKT/mTOR pathway was elucidated in a 2024 rat model of LPS-induced lung injury . Treatment resulted in dose-dependent reductions in Bax, PI3K, and mTOR expression, alongside increased Bcl-2 levels (p < 0.01) . These changes correlated with improved lung histopathology and reduced alveolar edema (lung wet/dry ratio: 4.2 vs. 6.8 in controls) .
Table 2: Dose-Dependent Effects on Inflammatory Markers
Sivelestat Dose (mg/kg) | PaO2/FiO2 (mmHg) | TNF-α (pg/mL) | IL-8 (pg/mL) |
---|---|---|---|
0 (Vehicle) | 210 ± 25 | 380 ± 45 | 290 ± 30 |
10 | 280 ± 30* | 240 ± 30* | 180 ± 25* |
20 | 320 ± 35* | 160 ± 20* | 120 ± 15* |
*Data from ; p < 0.05 vs. vehicle |
Combination Therapies and Subgroup Analyses
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